molecular formula C21H24O7 B1215078 Trachelogenin CAS No. 34209-69-3

Trachelogenin

Cat. No. B1215078
CAS RN: 34209-69-3
M. Wt: 388.4 g/mol
InChI Key: YFVZKLQNMNKWSB-BTYIYWSLSA-N
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Description

Synthesis Analysis

The synthesis of trachelogenin has been explored through various methods, demonstrating its complexity and the interest in its pharmacological properties. Early research by Khamlach, Dhal, and Brown (1992) achieved the total synthesis of (−)-trachelogenin and related lignoids through hydroxylation processes, highlighting the significance of trachelogenin's pharmacological potential (Khamlach, Dhal, & Brown, 1992). Further advances by Moritani et al. (1996) involved stereoselective syntheses of cis- and trans-isomers, providing a methodology for producing trachelogenin and its isomers with high yield (Moritani et al., 1996).

Molecular Structure Analysis

The molecular structure of trachelogenin has been definitively established through crystallography, revealing its detailed geometric configuration. The work by Khamlach, Dhal, and Brown (1989) is pivotal, correlating trachelogenin and its derivatives to establish their absolute configurations (Khamlach, Dhal, & Brown, 1989).

Chemical Reactions and Properties

Trachelogenin's chemical reactions and properties have been a subject of interest, particularly in how it transforms and reacts with other compounds. Jin et al. (2012) demonstrated that trachelogenin, through human intestinal bacteria, transforms into several metabolites, including phytoestrogenic compounds, highlighting its bioactive potential and interaction with biological systems (Jin et al., 2012).

Physical Properties Analysis

The study of trachelogenin's physical properties includes its isolation and identification from various sources. Patyra et al. (2022) isolated trachelogenin 4-O-β-D-glucoside from safflower fruits, providing insights into its physical extraction and potential dietary sources (Patyra et al., 2022).

Chemical Properties Analysis

The chemical properties of trachelogenin, such as its antiproliferative effects and interaction with cellular pathways, have been explored in vitro. Moura et al. (2018) investigated (-)-trachelogenin's cytotoxicity against tumor cell lines and its mechanism of action, emphasizing its potential in cancer therapy research (Moura et al., 2018).

Scientific Research Applications

Osteoarthritis Treatment

  • Scientific Field: Medical Science - Osteoarthritis Research
  • Summary of Application: Trachelogenin has been found to alleviate osteoarthritis by inhibiting osteoclastogenesis (the formation of osteoclasts, cells that resorb bone) and enhancing chondrocyte survival (chondrocytes are cells found in healthy cartilage) .
  • Methods of Application: In a study, the in vivo efficacy of Trachelogenin was validated using a rat osteoarthritis model. Primary bone marrow-derived macrophages were isolated in vitro to investigate Trachelogenin’s impact on osteoclastogenesis. A small molecule pull-down assay was used to verify Trachelogenin’s binding target within osteoclasts .
  • Results: Trachelogenin preserved subchondral bone integrity and protected articular cartilage in a rat osteoarthritis model. It was found to inhibit osteoclastogenesis and function through binding to Ras association proximate 1 (Rap1) and inhibiting its activation .

Traditional Medicine

  • Scientific Field: Traditional Medicine
  • Summary of Application: Trachelogenin is a major component of Trachelospermum jasminoides, a plant used in Traditional Chinese Medicine to cure rheumatism, gonarthritis, backache, and pharyngitis .
  • Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
  • Results: While there are few reports concerning the clinical use and toxicity of these plants, they have been used traditionally for their anti-inflammatory and analgesic properties .

Enhancing Intestinal Barrier Function

  • Scientific Field: Gastrointestinal Research
  • Summary of Application: Trachelogenin has been found to enhance intestinal barrier function, potentially helping to attenuate food allergy or inflammatory bowel disease .
  • Methods of Application: In a study, monolayers of intestinal epithelial cells (Caco-2) were used to evaluate the transepithelial electrical resistance (TEER) and quantity of permeated ovalbumin (OVA) as indices of barrier function .
  • Results: Trachelogenin increased TEER values on cell monolayers and decreased OVA permeation across cell monolayers. It was found to enhance the tight-junction protein occludin in Caco-2 monolayers .

Anti-Inflammatory and Analgesic Properties

  • Scientific Field: Pharmacology
  • Summary of Application: Trachelogenin, as a major component of Trachelospermum jasminoides, has been found to have strong anti-inflammatory and analgesic properties .
  • Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
  • Results: While there are few reports concerning the clinical use and toxicity of these plants, they have been used traditionally for their anti-inflammatory and analgesic properties .

Antitumor Activities

  • Scientific Field: Oncology
  • Summary of Application: Trachelogenin has been found to have strong antitumor activities .
  • Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
  • Results: Modern pharmacognosy and pharmacology have revealed that lignans have strong antitumor activities .

Antiviral and Antibacterial Activities

  • Scientific Field: Microbiology
  • Summary of Application: Trachelogenin has been found to have antiviral and antibacterial activities .
  • Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
  • Results: Studies have shown that plants from the genus Trachelospermum exhibit an extensive range of pharmacological properties both in vivo and in vitro, including antiviral and antibacterial activities .

Anti-Inflammatory and Analgesic Properties

  • Scientific Field: Pharmacology
  • Summary of Application: Trachelogenin, as a major component of Trachelospermum jasminoides, has been found to have strong anti-inflammatory and analgesic properties .
  • Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
  • Results: While there are few reports concerning the clinical use and toxicity of these plants, they have been used traditionally for their anti-inflammatory and analgesic properties .

Antitumor Activities

  • Scientific Field: Oncology
  • Summary of Application: Trachelogenin has been found to have strong antitumor activities .
  • Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
  • Results: Modern pharmacognosy and pharmacology have revealed that lignans have strong antitumor activities .

Antiviral and Antibacterial Activities

  • Scientific Field: Microbiology
  • Summary of Application: Trachelogenin has been found to have antiviral and antibacterial activities .
  • Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
  • Results: Studies have shown that plants from the genus Trachelospermum exhibit an extensive range of pharmacological properties both in vivo and in vitro, including antiviral and antibacterial activities .

Safety And Hazards

When handling Trachelogenin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVZKLQNMNKWSB-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187799
Record name Trachelogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trachelogenin

CAS RN

34209-69-3
Record name (-)-Trachelogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34209-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trachelogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trachelogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRACHELOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
535
Citations
XJ Qian, YS Jin, HS Chen, QQ Xu… - Journal of General …, 2016 - microbiologyresearch.org
Although much progress has been made in antiviral agents against hepatitis C virus (HCV) in recent years, novel HCV inhibitors with improved efficacy, optimized treatment duration …
Number of citations: 25 www.microbiologyresearch.org
JS Jin, T Tobo, MH Chung, C Ma, M Hattori - Food chemistry, 2012 - Elsevier
… In this paper, we describe the transformation of trachelogenin, an … affinity of tracheloside, trachelogenin and their metabolites … tinctorius and trachelogenin was obtained by enzymatic …
Number of citations: 14 www.sciencedirect.com
HS Shin, MJ Bae, SY Jung, HJ See, YT Kim… - Biological and …, 2015 - jstage.jst.go.jp
… Furthermore, we investigated occludin expression by trachelogenin using Western … trachelogenin in a dose-dependent manner. Therefore, we could certainly confirm that trachelogenin …
Number of citations: 10 www.jstage.jst.go.jp
K Khamlach, R Dhal, E Brown - Tetrahedron letters, 1989 - Elsevier
The title compounds were obtained by α-hydroxylation of the corresponding α,β-dibenzyl-γ-butyrolactones (lignans of synthetic origin), and were correlated to (±)-methyltrachelogenin 9 …
Number of citations: 37 www.sciencedirect.com
AF Moura, KSB Lima, TS Sousa, JDB Marinho-Filho… - Toxicology in Vitro, 2018 - Elsevier
… Thus, the aim of this study was to evaluate the cytotoxicity of (−)-trachelogenin isolated from the stalks of Combretum fruticosum against several tumor and non-tumor cell lines and to …
Number of citations: 30 www.sciencedirect.com
Z Mervai, A Sólyomváry, G Tóth, B Noszál… - Fitoterapia, 2015 - Elsevier
… quantitatively into its aglycone trachelogenin by endogenous enzymatic … trachelogenin (17.2 mg/g) reported to date. Thus, the enzyme-hydrolyzed fruit was used to isolate trachelogenin …
Number of citations: 22 www.sciencedirect.com
Y Moritani, C Fukushima, T Ukita… - The Journal of …, 1996 - ACS Publications
… This method was applied to the syntheses of (±)-trachelogenin and (±)-guayadequiol, representative examples of the trans- and cis-isomers of α-hydroxy-α,β-dibenzyl-γ-butyrolactone …
Number of citations: 43 pubs.acs.org
PK Koech, G Jócsák, I Boldizsár, K Moldován… - Planta …, 2023 - thieme-connect.com
… trachelogenin on synaptic activity in ex vivo rat brain slices. Arctigenin, matairesinol and trachelogenin … Arctigenin and trachelogenin caused a significant dose-dependent decrease in …
Number of citations: 1 www.thieme-connect.com
PK Koech, I Boldizsár, A Dobolyi, P Varró - Toxicology Reports, 2022 - Elsevier
… trachelogenin decreased the frequency of contractions in a dose-dependent manner. At the concentration of 20 µM and 40 µM of trachelogenin … of arctigenin and trachelogenin on the …
Number of citations: 1 www.sciencedirect.com
LMD John, WF Tinto - Journal of Natural Products, 1992 - ACS Publications
The biologically active butyrolactone (—)-trachelogenin [1] has beeniso-lated from the leaves oí Glycydendron amazonicum. The 13C-nmr assignmentshave been revised on the basis …
Number of citations: 11 pubs.acs.org

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